molecular formula C22H27FN6O4 B2946479 1,7-bis(2-ethoxyethyl)-3-(4-fluorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 941936-52-3

1,7-bis(2-ethoxyethyl)-3-(4-fluorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No.: B2946479
CAS No.: 941936-52-3
M. Wt: 458.494
InChI Key: GBSDEZKOUPRSPW-UHFFFAOYSA-N
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Description

1,7-bis(2-ethoxyethyl)-3-(4-fluorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a synthetic compound belonging to the purine family. This compound exhibits unique chemical properties that make it valuable for scientific research and industrial applications. Its structure, characterized by a triazino-purine backbone, ethoxyethyl groups, and a fluorophenyl moiety, contributes to its diverse reactivity and potential utility in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-bis(2-ethoxyethyl)-3-(4-fluorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione typically involves the condensation of a substituted purine with ethoxyethyl and fluorophenyl precursors. Commonly, a multi-step synthetic route is employed:

  • Formation of Intermediate Compounds: This may involve the reaction of 6-chloropurine with ethylene oxide under basic conditions to yield 1,7-bis(2-hydroxyethyl)-purine.

  • Substitution Reactions: The hydroxyl groups are then replaced with ethoxyethyl groups using an appropriate etherification agent such as ethyl iodide in the presence of a base like potassium carbonate.

  • Condensation Reaction: The 3-position on the purine ring is functionalized with the fluorophenyl group through a palladium-catalyzed coupling reaction using a halogenated fluorobenzene derivative.

  • Final Cyclization: The triazino ring is closed by treating the intermediate with an appropriate diazotizing reagent, resulting in the final structure.

Industrial Production Methods

Industrial-scale production mirrors lab-scale synthesis but employs larger quantities, optimized conditions, and continuous flow reactors for improved yield and efficiency. Reaction steps are carefully monitored for purity and consistency, often utilizing automated systems to control reaction parameters and ensure product quality.

Chemical Reactions Analysis

Types of Reactions

1,7-bis(2-ethoxyethyl)-3-(4-fluorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione undergoes various reactions, including:

  • Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide under acidic or neutral conditions, leading to oxidized derivatives.

  • Reduction: Reduction can be achieved using agents such as lithium aluminum hydride, targeting specific functional groups like the triazino ring nitrogen atoms.

  • Substitution: Nucleophilic substitution reactions occur primarily at the ethoxyethyl positions using nucleophiles like thiols or amines.

Common Reagents and Conditions

The compound’s reactions typically require specific conditions:

  • Oxidation: Aqueous or organic solvents at elevated temperatures.

  • Reduction: Anhydrous conditions with inert atmospheres to avoid unwanted side reactions.

  • Substitution: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile to facilitate nucleophilic attack.

Major Products Formed

Major products include oxidized purine derivatives, reduced triazino analogs, and substituted versions with altered ethoxyethyl or fluorophenyl groups, each exhibiting unique chemical properties for further application.

Scientific Research Applications

Chemistry

In chemistry, 1,7-bis(2-ethoxyethyl)-3-(4-fluorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is used as a precursor in the synthesis of advanced organic materials, offering a scaffold for further chemical modification.

Biology

In biological research, this compound’s structural complexity is leveraged in studies on enzyme inhibition, specifically targeting purine metabolism pathways. It serves as a probe in enzymatic assays to investigate purine analogs' role in cellular processes.

Medicine

Medicinally, derivatives of this compound are explored for their potential in antiviral and anticancer therapies. Their ability to interfere with DNA and RNA synthesis makes them candidates for drug development against rapidly dividing cells.

Industry

In industry, the compound's robust chemical nature finds applications in materials science, particularly in the creation of specialized coatings and polymers with enhanced stability and functional properties.

Mechanism of Action

The mechanism by which 1,7-bis(2-ethoxyethyl)-3-(4-fluorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione exerts its effects involves interaction with molecular targets such as enzymes involved in purine metabolism. The compound’s fluorophenyl group enables tight binding to active sites, while its triazino ring facilitates specific interactions, disrupting normal enzymatic function and inhibiting cellular proliferation pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-Mercaptopurine: Commonly used in chemotherapy, targeting similar purine pathways.

  • Azathioprine: An immunosuppressive drug, structurally similar but with different substitution patterns on the purine ring.

  • Allopurinol: Used in treating gout by inhibiting xanthine oxidase, demonstrating the diversity within purine analogs.

Uniqueness

The unique combination of ethoxyethyl groups and a fluorophenyl moiety in 1,7-bis(2-ethoxyethyl)-3-(4-fluorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione imparts distinct reactivity and potential, differentiating it from other purine-based compounds and offering a versatile platform for further research and application.

It's fascinating to think about how the distinct structure of this compound impacts its utility across such diverse fields. What aspect of its application interests you the most?

Properties

IUPAC Name

1,7-bis(2-ethoxyethyl)-3-(4-fluorophenyl)-9-methyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN6O4/c1-4-32-12-10-27-20(30)18-19(26(3)22(27)31)24-21-28(18)14-17(15-6-8-16(23)9-7-15)25-29(21)11-13-33-5-2/h6-9H,4-5,10-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBSDEZKOUPRSPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=O)C2=C(N=C3N2CC(=NN3CCOCC)C4=CC=C(C=C4)F)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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